N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide
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Overview
Description
“N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide” is a compound that belongs to the benzothiazole family . Benzothiazole derivatives have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These studies have revealed significant intermolecular interactions in the structure, including N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .Scientific Research Applications
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of benzothiazole derivatives, including N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide, has been a topic of interest. For instance, studies have explored the preparative aspects of N-halogen compounds and their potential in forming other chemically interesting structures through reactions with various agents (Fuchigami & Odo, 1977). Additionally, the exploration of benzothiazoles' antitumor properties, their synthesis from 4-acylaminophenyl derivatives, and the role of acetylation in their antitumor activities highlight the compound's significance in medicinal chemistry (Chua et al., 1999).
Biological and Medicinal Applications
Benzothiazole derivatives have been extensively studied for their antitumor activities, particularly against breast, ovarian, colon, and renal cell lines. The metabolic transformation of these compounds, including N-acetylation and oxidation, plays a crucial role in their mode of action, suggesting their potential as novel therapeutic agents (Chua et al., 1999). Additionally, the synthesis and evaluation of benzothiazole acylhydrazones as anticancer agents further demonstrate the compound's relevance in the development of new treatments for cancer (Osmaniye et al., 2018).
Antimicrobial and Anti-inflammatory Properties
The investigation into benzothiazole derivatives also extends to their antimicrobial and anti-inflammatory properties. Research has shown that certain benzothiazole compounds exhibit marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action against a variety of pathogens (Zablotskaya et al., 2013). This suggests their potential use in treating inflammatory conditions and infections.
Future Directions
Benzothiazole derivatives, including “N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide”, may continue to be studied for their potential biological activities. Future research may focus on improving the synthetic pathways, studying the mechanism of action, and evaluating the safety and hazards associated with these compounds .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2OS2/c23-14-7-5-6-13(12-14)20(26)25-22-19(15-8-1-3-10-17(15)27-22)21-24-16-9-2-4-11-18(16)28-21/h2,4-7,9,11-12H,1,3,8,10H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHIHUFQWDHSHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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